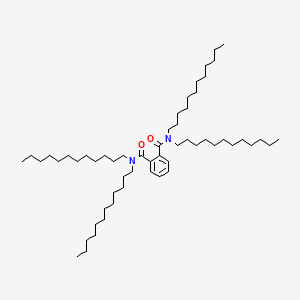![molecular formula C7H11Cl3O B14496795 1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane CAS No. 63578-66-5](/img/structure/B14496795.png)
1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane is an organic compound with the molecular formula C7H11Cl3O It contains a trichloropropene moiety linked to a butane chain via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane typically involves the reaction of 2,3,3-trichloropropene with butanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of butanol attacks the electrophilic carbon of the trichloropropene, resulting in the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trichloropropene moiety to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of ethers, amines, or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trichloropropene moieties into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane involves its interaction with molecular targets such as enzymes and receptors. The trichloropropene moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trichloropropene: A structural isomer with similar reactivity but different physical properties.
1,1,3-Trichloropropene: Another isomer with distinct chemical behavior.
3,3-Dichloropropene: A related compound with fewer chlorine atoms and different reactivity.
Uniqueness
1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane is unique due to its specific arrangement of chlorine atoms and the presence of an ether linkage. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63578-66-5 |
|---|---|
Molekularformel |
C7H11Cl3O |
Molekulargewicht |
217.5 g/mol |
IUPAC-Name |
1-(2,3,3-trichloroprop-2-enoxy)butane |
InChI |
InChI=1S/C7H11Cl3O/c1-2-3-4-11-5-6(8)7(9)10/h2-5H2,1H3 |
InChI-Schlüssel |
BQAMSPSVOBVRJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)




![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)






